The synthesis of 2-(4-Aminophenyl)-6-methylquinoline-4-carboxylic acid typically involves several key steps:
The specific parameters such as temperature, reaction time, and concentrations can vary based on the chosen synthetic route.
The molecular structure of 2-(4-Aminophenyl)-6-methylquinoline-4-carboxylic acid features a quinoline skeleton with an amino group at the para position relative to the carboxylic acid functional group. Key structural features include:
The InChI key for this compound is provided as InChI=1S/C17H14N2O2/c1-10-2-7-15-13(8-10)14(18)12-5-3-11(19)4-6-12/h2-8,18H,1,9H2,(H,19)
which can be used for database searches related to its chemical properties .
2-(4-Aminophenyl)-6-methylquinoline-4-carboxylic acid participates in several chemical reactions:
These reactions are significant in developing new pharmaceuticals and understanding biochemical pathways.
The mechanism of action for 2-(4-Aminophenyl)-6-methylquinoline-4-carboxylic acid primarily relates to its interactions within biological systems:
Further research is necessary to elucidate its precise mechanisms within biological systems.
2-(4-Aminophenyl)-6-methylquinoline-4-carboxylic acid has several scientific applications:
Ongoing research continues to explore these applications further, highlighting the compound's significance in various scientific fields .
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: